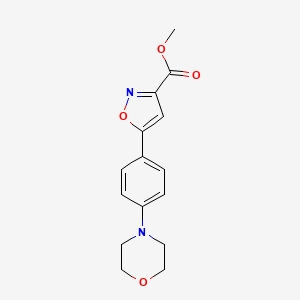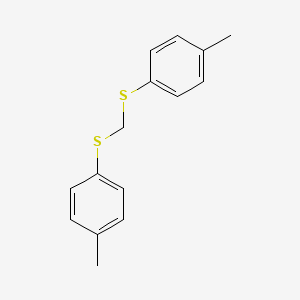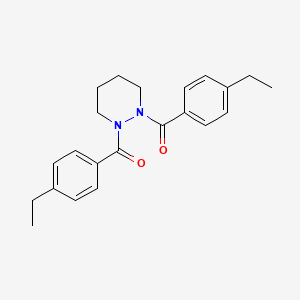
Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-morpholinophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Morpholinophenyl)isoxazole-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and bioactivity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 5-(4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-19-15(18)13-10-14(21-16-13)11-2-4-12(5-3-11)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 |
InChI Key |
BMQQHLLAMWFVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)





